
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide, also known as DPAQ, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been found to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide for lab experiments is its potency and selectivity. N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been shown to have a high degree of selectivity for cancer cells, which reduces the risk of side effects. However, one limitation of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are many potential future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide. One area of focus could be the development of new formulations or delivery methods that improve its solubility and bioavailability. Another area of research could be the identification of new targets for N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide in cancer cells, which could increase its effectiveness. Additionally, further studies could be conducted to explore the potential applications of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide in other areas of research, such as neuroprotection and anti-inflammatory therapy.
合成方法
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide involves the reaction of 3,4-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline in the presence of pivalic anhydride. This reaction results in the formation of N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide as a white solid with a melting point of 168-170°C.
科学研究应用
N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is cancer treatment. Studies have shown that N-(3,4-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)pivalamide has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and leukemia.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-15-7-10-21-18(11-15)13-19(22(27)25-21)14-26(23(28)24(4,5)6)20-9-8-16(2)17(3)12-20/h7-13H,14H2,1-6H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVLXYTYDYXWKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC(=C(C=C3)C)C)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2,2-dimethyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



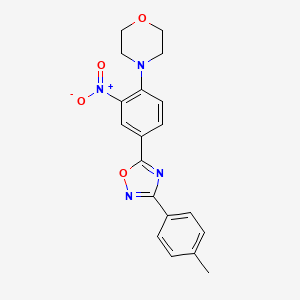
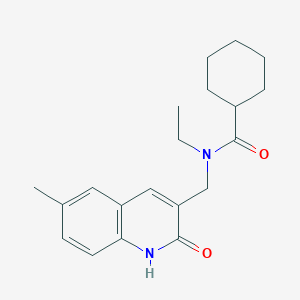
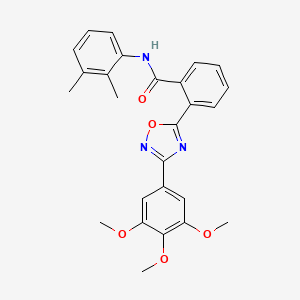
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)

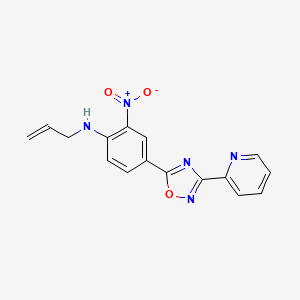
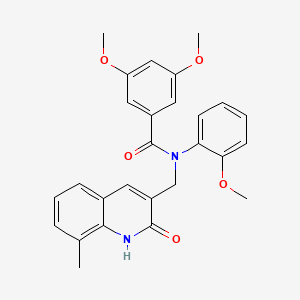
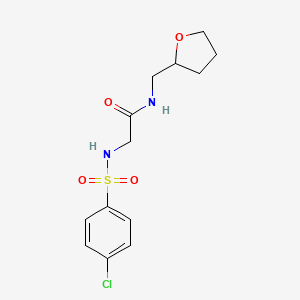

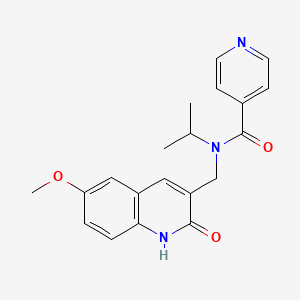
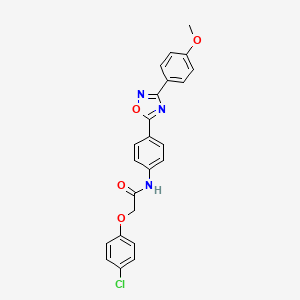
![ethyl 4-{2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]acetyl}piperazine-1-carboxylate](/img/structure/B7720572.png)